Arhimachalene
Overview
Description
Arhimachalene is a sesquiterpenic hydrocarbon with the formula C15H22 . It is one of the major constituents of the Atlas cedar essential oil . The IUPAC name for Arhimachalene is (S)-2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo7annulene .
Synthesis Analysis
Arhimachalene can be prepared by dehydrogenation of the mixture of α-, β- and γ-himachalenes . The reaction, catalyzed with Raney nickel, affords ar-himachalene in 93% yield . In addition, various aromatic amines can be used to provide the corresponding secondary benzylamines in good yields .
Molecular Structure Analysis
Arhimachalene contains a total of 38 bonds. There are 16 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .
Chemical Reactions Analysis
The nitration reactions of ar-himachalene are highly regioselective . In addition, Friedel-Craft acylation of ar-himachalene at 100 °C produces a mixture of two compounds .
Physical And Chemical Properties Analysis
Arhimachalene has a molecular weight of 202.3352 . The IUPAC Standard InChIKey for ar-himachalene is RIHWULAZACSXEV-UHFFFAOYSA-N .
Scientific Research Applications
- "Five New cis-Himachalane-Type Sesquiterpenes from the Heartwood of Juniperus chinensis var. tsukusiensis" by Shiu, L., Chen, W.-C., & Kuo, Y. (1999). This study isolated constituents from the heartwood of Juniperus chinensis var. tsukusiensis, including ar-himachalene (1), along with other new cis-himachalane-type sesquiterpenes. The structures of these compounds were elucidated based on spectral and chemical evidence. This research is significant as it was the first time himachalane-type sesquiterpenes were isolated in Juniperus species, contributing to the understanding of natural products chemistry and potential applications in various fields like pharmacology and material science (Shiu, Chen, & Kuo, 1999).
properties
IUPAC Name |
(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWULAZACSXEV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=C1C=CC(=C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arhimachalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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